4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one
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Overview
Description
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one is a chemical compound characterized by its unique structure, which includes a five-membered ring, a hydroxyl group, and two methoxy groups
Preparation Methods
The synthesis of 4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclopentene ring, followed by the introduction of the hydroxyl and methoxy groups under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism by which 4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can modulate biochemical pathways by binding to enzymes or receptors, influencing their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one can be compared with similar compounds such as:
4-Hydroxy-3-methylcyclopent-2-en-1-one: Lacks the methoxy groups, resulting in different reactivity and applications.
5,5-Dimethoxy-3-methylcyclopent-2-en-1-one:
4-Hydroxy-5-methoxy-3-methylcyclopent-2-en-1-one: Has only one methoxy group, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61107-23-1 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O4/c1-5-4-6(9)8(11-2,12-3)7(5)10/h4,7,10H,1-3H3 |
InChI Key |
QGJGHTMBOVPHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C1O)(OC)OC |
Origin of Product |
United States |
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